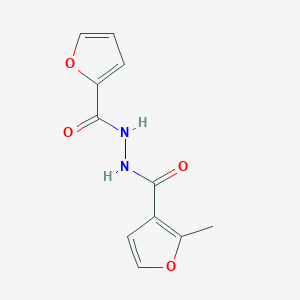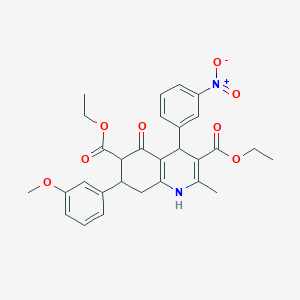
N-(3-chloro-2-methylphenyl)-4-(3,5-dimethylphenyl)-3-methylbutanamide
説明
N-(3-chloro-2-methylphenyl)-4-(3,5-dimethylphenyl)-3-methylbutanamide, commonly known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1994 by researchers at Pfizer as a potential treatment for obesity and metabolic disorders. Since then, CL-316,243 has been extensively studied for its potential therapeutic applications and has gained significant attention in the scientific community.
作用機序
CL-316,243 exerts its effects by selectively activating the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), leading to the breakdown of triglycerides and the release of fatty acids from adipose tissue. This process, known as lipolysis, results in increased energy expenditure and reduced body weight.
Biochemical and Physiological Effects:
CL-316,243 has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, reduced body weight, improved insulin sensitivity, and improved glucose metabolism. In animal models, CL-316,243 has been shown to increase thermogenesis, or heat production, in brown adipose tissue, leading to increased energy expenditure and reduced body weight. In addition, CL-316,243 has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose metabolism and reduced risk of type 2 diabetes.
実験室実験の利点と制限
CL-316,243 has several advantages for use in lab experiments. It is a selective β3-adrenergic receptor agonist, which allows for specific targeting of this receptor and avoids off-target effects. In addition, CL-316,243 has been extensively studied in animal models and has a well-established mechanism of action, making it a reliable tool for studying metabolic disorders. However, there are also limitations to using CL-316,243 in lab experiments. It has a relatively short half-life and requires frequent dosing, which can be challenging in long-term studies. In addition, the effects of CL-316,243 may be influenced by factors such as age, sex, and diet, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on CL-316,243. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of metabolic disorders. Another area of interest is the identification of biomarkers that can predict response to β3-adrenergic receptor agonists, which could help to personalize treatment and improve outcomes. Additionally, further studies are needed to better understand the effects of CL-316,243 on different tissues and in different disease states, as well as the potential long-term effects of treatment.
科学的研究の応用
CL-316,243 has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for the development of anti-obesity drugs. In addition, CL-316,243 has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(3,5-dimethylphenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-13-8-14(2)10-17(9-13)11-15(3)12-20(23)22-19-7-5-6-18(21)16(19)4/h5-10,15H,11-12H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGCIXPHLMXHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-butoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3960647.png)

![methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B3960664.png)


![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3960690.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3960697.png)
![8-{[(4-chlorophenyl)(phenyl)methyl]thio}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3960704.png)

![4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3960716.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3960724.png)
![2-chloro-N-(2-nitrophenyl)-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3960735.png)
![2-(butylthio)-6-ethyl-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3960744.png)
